molecular formula C11H7N3O2S B4739019 2-PHENYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDINE-5,7-DIONE

2-PHENYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDINE-5,7-DIONE

Cat. No.: B4739019
M. Wt: 245.26 g/mol
InChI Key: CJWHFLNPQTUOAV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione typically involves multi-component reactions. One common method is the one-pot synthesis, which combines [3+3] cycloaddition, reduction, and deamination reactions . For instance, the reaction of substituted chalcones with 5-phenyl-1,3,4-thiadiazol-2-amine in n-butanol under reflux conditions has been reported .

Industrial Production Methods

Industrial production methods often focus on green chemistry principles to minimize environmental impact. For example, the use of vanadium oxide loaded on fluorapatite as a catalyst in a multicomponent reaction has been shown to be effective . This method offers advantages such as rapid synthesis, mild reaction conditions, and high yields.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.

Common Reagents and Conditions

Common reagents used in these reactions include aromatic aldehydes, ethyl acetoacetate, and different derivatives of 1,3,4-thiadiazoles . Reaction conditions often involve the use of ionic liquids under microwave irradiation to promote efficiency and yield .

Major Products

The major products formed from these reactions are typically various substituted derivatives of the parent compound, which can exhibit enhanced biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-Phenyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione exerts its effects involves interaction with various molecular targets. For instance, it can inhibit bacterial and cancer cell proliferation by disrupting DNA replication processes . The compound’s unique structure allows it to interact with specific enzymes and receptors, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Phenyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione apart is its specific substitution pattern, which can lead to unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2S/c15-8-6-9(16)14-11(12-8)17-10(13-14)7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWHFLNPQTUOAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N=C2N(C1=O)N=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-PHENYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDINE-5,7-DIONE
Reactant of Route 2
2-PHENYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDINE-5,7-DIONE
Reactant of Route 3
2-PHENYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDINE-5,7-DIONE
Reactant of Route 4
2-PHENYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDINE-5,7-DIONE
Reactant of Route 5
2-PHENYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDINE-5,7-DIONE
Reactant of Route 6
2-PHENYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDINE-5,7-DIONE

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